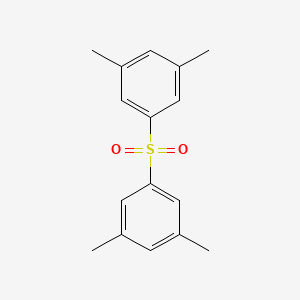

Di-3,5-xylyl sulfone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

240405-82-7 |

|---|---|

Molecular Formula |

C16H18O2S |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-(3,5-dimethylphenyl)sulfonyl-3,5-dimethylbenzene |

InChI |

InChI=1S/C16H18O2S/c1-11-5-12(2)8-15(7-11)19(17,18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |

InChI Key |

CIGCGMTZBDMBAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C2=CC(=CC(=C2)C)C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Di 3,5 Xylyl Sulfone

Electronic Properties and Their Influence on Chemical Reactivity

Activating and Electron-Withdrawing Characteristics of the Sulfone Group

The sulfone group (–SO₂–) is a potent electron-withdrawing group, a characteristic that significantly governs the reactivity of di-3,5-xylyl sulfone. thieme-connect.comresearchgate.net This strong inductive effect arises from the high electronegativity of the oxygen atoms, which polarizes the sulfur atom and, consequently, the entire molecule. rsc.org This electron-withdrawing nature activates the sulfone and its adjacent groups toward certain chemical transformations. thieme-connect.com

The electron-withdrawing properties of the sulfone group can be quantified and compared to other functional groups. For instance, the sulfonyl group generally exhibits a stronger electron-withdrawing effect than a carbonyl group. researchgate.net This heightened effect makes the sulfonyl group a better leaving group in nucleophilic substitution reactions compared to a carbonyl group. researchgate.net

The presence of the sulfone moiety can influence the solubility of the compound, potentially increasing its solubility in polar solvents due to the possibility of hydrogen bonding and dipole-dipole interactions. solubilityofthings.com

Carbanion Stabilization by the Sulfone Moiety

A critical feature of the sulfone group is its ability to stabilize an adjacent carbanion. researchgate.netfiveable.mesiue.edu This stabilization is a consequence of the electron-withdrawing nature of the sulfonyl group, which helps to delocalize the negative charge of the carbanion. siue.eduacademie-sciences.fr The acidity of hydrogens on carbon atoms alpha to the sulfone group is significantly increased, facilitating their removal by a base to form a carbanion. uoguelph.ca

The exact mechanism of this stabilization has been a subject of discussion, with historical explanations invoking the participation of sulfur's 3d-orbitals in bonding with the carbon's 2p-orbitals. uoguelph.ca However, more recent theoretical studies suggest that charge polarization effects, explained by n to σ* interactions, play a more significant role in the stabilization of α-sulfonyl carbanions. uoguelph.ca Regardless of the precise mechanism, this carbanion stabilization is a key factor in many reactions involving sulfones, including the Julia olefination. uoguelph.ca

Nucleophilic Substitution Reactions Involving Xylyl Sulfones

The strong electron-withdrawing nature of the sulfone group makes the aryl rings in this compound susceptible to nucleophilic aromatic substitution (SNAr), particularly when further activated by other electron-withdrawing groups on the ring. wikipedia.org While specific examples involving this compound are not extensively detailed in readily available literature, the general principles of SNAr reactions apply. In these reactions, a nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer intermediate, which is stabilized by the sulfone group. cdnsciencepub.com The leaving group, typically a halide or other suitable group, is then expelled to yield the substituted product.

Furthermore, the sulfone group itself can act as a leaving group in certain reactions. thieme-connect.com Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic substitution where a carbanion attacks an electron-deficient aromatic ring, with a leaving group on the carbanion itself. organic-chemistry.org For instance, chloromethyl phenyl sulfone can react with nitroarenes in the presence of a base, where the chloride ion acts as the leaving group. organic-chemistry.org

Olefination Reactions: Classical and Modified Julia Approaches

The Julia olefination is a powerful method for the synthesis of alkenes from sulfones and carbonyl compounds. wikipedia.org This reaction proceeds through the formation of a β-alkoxy sulfone intermediate, which is subsequently eliminated to form the alkene. wikipedia.org

Classical Julia Olefination: The classical Julia-Lythgoe olefination involves a multi-step process. organic-chemistry.org First, the α-sulfonyl carbanion, generated by treating the sulfone with a strong base, reacts with an aldehyde or ketone to form a β-alkoxy sulfone. This intermediate is then typically acylated, and subsequent reductive elimination, often using sodium amalgam or samarium(II) iodide, yields the alkene. wikipedia.orgorganic-chemistry.org This method generally provides good (E)-selectivity for the resulting alkene. organic-chemistry.org

Modified Julia Olefination: The modified Julia olefination, particularly the Julia-Kocienski olefination, offers a more streamlined, one-pot procedure. wikipedia.orgalfa-chemistry.com In this variation, the phenyl sulfone is replaced with a heteroaryl sulfone, such as a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. alfa-chemistry.comnih.gov The reaction proceeds through a similar β-alkoxy sulfone adduct, which then undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxy anion to form the alkene. alfa-chemistry.com This modification often provides high E-selectivity and is compatible with a wider range of functional groups. wikipedia.orgalfa-chemistry.com

The following table summarizes the key features of the classical and modified Julia olefination reactions:

| Feature | Classical Julia-Lythgoe Olefination | Modified Julia-Kocienski Olefination |

| Sulfone Reagent | Phenyl sulfones | Heteroaryl sulfones (e.g., BT, PT sulfones) |

| Procedure | Multi-step, requires isolation of intermediate | Often a one-pot reaction |

| Elimination Step | Reductive elimination (e.g., Na/Hg, SmI₂) | Spontaneous rearrangement and elimination |

| Stereoselectivity | Generally good (E)-selectivity | High (E)-selectivity |

Addition Reactions to Sulfone-Containing Unsaturated Systems

Unsaturated systems containing a sulfone group, such as vinyl sulfones, are excellent Michael acceptors. nih.govnih.gov The strong electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. researchgate.nettandfonline.com

Vinyl sulfones readily participate in 1,4-addition reactions with a wide variety of nucleophiles. nih.gov Research has shown that vinyl sulfones react selectively and more rapidly with thiols compared to acrylates in thiol-Michael addition reactions. rsc.org These reactions are synthetically useful for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov

Quantum-chemical calculations have been used to investigate the reactivity of vinyl sulfones and predict the outcomes of their reactions with nucleophiles like thiols, including addition and vinylic substitution pathways. researchgate.net

Rearrangement Processes in Xylyl Sulfone Frameworks

Aryl sulfones can undergo rearrangement reactions, with the Smiles rearrangement and the Truce-Smiles rearrangement being notable examples. wikipedia.org

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophilic group on a side chain attacks the aromatic ring, displacing the sulfone group which is part of a linking chain. wikipedia.org For this to occur, the aromatic ring must be activated by an electron-withdrawing group, typically positioned ortho to the site of substitution. wikipedia.org

The Truce-Smiles rearrangement is a variation where the nucleophile is a carbanion. cdnsciencepub.comcdnsciencepub.com A strong base is used to generate a carbanion ortho to the sulfone group, which then attacks the other aryl ring, leading to a C-C bond formation and migration of the aryl group. wikipedia.orgcdnsciencepub.com The sulfonyl group in the migrating aryl ring can act as both an activating group by stabilizing the intermediate Meisenheimer adduct and as a competent leaving group. cdnsciencepub.comcdnsciencepub.com

While specific examples of these rearrangements with this compound are not prominent in the literature, the general principles suggest that under appropriate conditions (e.g., presence of a suitable nucleophile and activating groups, or a strong base for deprotonation), such rearrangements could be feasible. Other rearrangements of sulfones, such as 1,3-sulfonyl migration and the Ramberg-Bäcklund rearrangement, have also been studied, expanding the synthetic utility of this class of compounds. tandfonline.com

Metal-Mediated Transformations of Aryl Sulfones

The sulfonyl group in aryl sulfones, including this compound, is generally considered robust and relatively inert. However, recent advancements in transition-metal catalysis have unlocked a diverse range of transformations, enabling the cleavage of the strong carbon-sulfur (C–S) bond and the functionalization of aryl sulfones. sioc-journal.cnacs.orgresearchgate.net These metal-mediated reactions have established aryl sulfones as versatile coupling partners in the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl sulfone is significantly influenced by the nature of the metal catalyst, the ligands employed, and the specific substituents on the aryl rings. nih.gov

A key transformation of aryl sulfones is the desulfonylative cross-coupling reaction, where the sulfonyl group is cleaved and replaced by another functional group. nih.gov This approach has been successfully applied in various named reactions, traditionally used for aryl halides.

Palladium-Catalyzed Transformations:

Palladium catalysts have been instrumental in the development of desulfonylative cross-coupling reactions of aryl sulfones. For instance, Suzuki-Miyaura type couplings of aryl sulfones with arylboron reagents have been achieved using palladium catalysts, sometimes in conjunction with a rhodium co-catalyst, to form biaryl compounds. acs.org In some cases, the presence of a nickel catalyst can promote these transformations even without a palladium catalyst. nih.gov Mechanistic studies suggest that the reaction can proceed through the oxidative addition of the aryl sulfone to a low-valent palladium species. acs.org

Palladium catalysis has also enabled Mizoroki-Heck-type reactions of alkenyl or alkynyl aryl sulfones with acrylates, leading to the formation of cinnamyl esters through the cleavage of the aryl C–SO2 bond. nih.gov Furthermore, palladium-catalyzed three-component reactions involving an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate can produce a variety of diaryl sulfones. nih.gov

Nickel-Catalyzed Transformations:

Nickel catalysts have emerged as a powerful and more earth-abundant alternative to palladium for the activation of the C–S bond in aryl sulfones. acs.orgresearchgate.net Nickel-catalyzed reductive cross-coupling reactions between aryl sulfones and aryl bromides have been developed to synthesize diverse biaryl compounds. acs.orgresearchgate.net These reactions often employ a reducing agent, such as zinc, and a combination of phosphine (B1218219) and nitrogen-based ligands. acs.org

Mechanistic investigations into nickel-catalyzed desulfonylative couplings have provided valuable insights. For example, the isolation and characterization of an Ar–Ni(II)–SO2CF3 complex have offered solid evidence for the oxidative addition of the aryl sulfone to a Ni(0) species as a key step in the catalytic cycle. acs.org The reactivity of the aryl sulfone in these transformations can be enhanced by the presence of electron-withdrawing groups on the aryl ring. nih.gov Nickel catalysis has also been utilized in the cross-electrophile coupling of aryl bromides with difluoromethyl 2-pyridyl sulfone. chemrxiv.org

Copper-Catalyzed Transformations:

Copper catalysts offer a cost-effective and efficient means for the transformation of aryl sulfones and their precursors. Copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinic acid salts provide a mild and efficient route to a wide range of alkylaryl and diaryl sulfones. organic-chemistry.org These reactions can be performed under ambient conditions, and the use of ionic liquids can facilitate catalyst recycling. organic-chemistry.org

Copper has also been employed in the synthesis of masked (hetero)aryl sulfinates from aryl halides and a sulfonylation reagent. nih.gov These masked sulfinates can then be unmasked and further functionalized. A copper-catalyzed three-component sulfonylation of cyclopropanols with aryldiazonium tetrafluoroborates and a sulfur dioxide source has been developed to produce γ-keto aryl sulfones. rsc.org A sulfonylative variation of the Suzuki-Miyaura cross-coupling reaction has been achieved using a simple copper(I) catalyst to yield diaryl sulfones from aryl boronic acids, sulfur dioxide, and aryl iodides. nih.gov

Table 1: Examples of Metal-Mediated Transformations of Aryl Sulfones

| Catalyst System | Reactants | Product Type | Reaction Type | Ref. |

| Pd(OAc)₂ / PCy₃ / Ag₂CO₃ | Alkenyl/Alkynyl Aryl Sulfone, Acrylate Ester | Cinnamyl Ester | Mizoroki-Heck Type | nih.gov |

| Pd(0) / Ligand | N-Heteroaryl Allylsulfone, (Hetero)aryl Halide | N-Heteroaryl-(hetero)aryl | Cross-Coupling | nih.gov |

| Pd/Rh Catalysis | Arylsulfone, Arylboronic Acid | Biaryl | Suzuki-Miyaura Type | nih.gov |

| Ni(cod)₂ / Ligand / Zn | Aryl Sulfone, Aryl Bromide | Biaryl | Reductive Cross-Coupling | acs.org |

| NiCl₂ / dppp (B1165662) / Zn | Aryl Iodide, Difluoromethyl 2-pyridyl sulfone | 2-Arylpyridine | Reductive Cross-Coupling | cas.cn |

| Cu(OAc)₂ / [bmim][OTf] | Arylboronic Acid, Sulfinic Acid Salt | Diaryl/Alkylaryl Sulfone | Cross-Coupling | organic-chemistry.org |

| CuI / Ligand | Aryl Iodide, SMOPS | Masked Aryl Sulfinate | Sulfonylation | nih.gov |

| Cu(I) / DABSO | Aryl Boronic Acid, Aryl Iodide, SO₂ | Diaryl Sulfone | Sulfonylative Suzuki-Miyaura | nih.gov |

Based on these general findings for aryl sulfones, it can be inferred that this compound would be a viable substrate for similar metal-mediated transformations. The presence of the two methyl groups on each aromatic ring may influence the reactivity due to steric and electronic effects, potentially requiring optimization of reaction conditions. The electron-donating nature of the methyl groups might render the C-S bond slightly more challenging to cleave in oxidative addition steps compared to electron-deficient aryl sulfones. However, the successful coupling of a wide range of substituted aryl sulfones in the literature suggests that this compound could participate in palladium, nickel, and copper-catalyzed cross-coupling and desulfonylative reactions to form a variety of functionalized products.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint unique to its structure.

FT-IR Spectroscopy : The FT-IR spectrum of Di-3,5-xylyl sulfone is dominated by strong absorption bands characteristic of the sulfonyl (SO₂) group. These include the symmetric and asymmetric stretching vibrations, which are typically found in the 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively. Other significant peaks include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching within the aromatic rings (around 1600 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy provides complementary information. The symmetric SO₂ stretch often gives a strong, sharp signal. The aromatic ring vibrations also produce characteristic bands, which can help to confirm the substitution pattern.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Asymmetric SO₂ Stretch | 1300 - 1350 | FT-IR |

| Symmetric SO₂ Stretch | 1120 - 1160 | FT-IR, Raman |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | ~1600 | FT-IR, Raman |

This table presents typical ranges for the specified functional groups and requires experimental verification for this compound.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic rings. The sulfonyl group, while not a strong chromophore itself, can influence the position and intensity of these absorptions through its electronic interaction with the xylyl rings. The exact absorption maxima (λ_max) and molar absorptivity values are key parameters determined by this technique.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain information about its structure from fragmentation patterns. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern often involves the cleavage of the carbon-sulfur bonds, leading to the formation of xylyl and sulfonyl-containing fragments, which further corroborates the proposed structure.

Based on the performed searches, there is no specific published data available for the X-ray crystal structure or the time-resolved spectroscopy of the compound "this compound" itself. The search results discuss these analytical techniques in the context of other related sulfone polymers or different molecules entirely.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables focusing solely on this compound as the core information is not present in the public scientific literature accessible through these searches.

Computational Chemistry and Theoretical Insights into Di 3,5 Xylyl Sulfone

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. researchgate.net For Di-3,5-xylyl sulfone, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d), are instrumental in understanding its fundamental characteristics. researchgate.net

The first step in a computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like this compound, with its two xylyl rings connected to a central sulfone group, multiple low-energy conformations may exist. These different spatial arrangements, or conformers, can influence the molecule's physical and chemical properties.

Computational studies on analogous aryl sulfones reveal a distinct conformational preference. The molecule often adopts a bent shape, and the rotational freedom around the sulfur-carbon bonds leads to various possible orientations of the aryl rings. A comprehensive conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. For this compound, it is predicted that the most stable conformer would exhibit a geometry where the steric repulsion between the methyl groups on the xylyl rings is minimized, while maximizing favorable electronic interactions. The table below presents predicted geometric parameters for the optimized structure of this compound, based on typical values for diaryl sulfones.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-S-C Bond Angle | ~104° |

| O-S-O Bond Angle | ~119° |

| S-O Bond Length | ~1.45 Å |

Note: These values are illustrative and based on computational data for analogous diaryl sulfone compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich xylyl rings, while the LUMO is likely centered on the electron-withdrawing sulfone group. This separation of the frontier orbitals is characteristic of donor-acceptor type molecules. The table below presents predicted HOMO, LUMO, and energy gap values for this compound, derived from studies on similar diaryl sulfones.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: These values are illustrative and based on DFT calculations for analogous diaryl sulfone compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a high negative potential around the oxygen atoms of the sulfone group, highlighting their nucleophilic character. Conversely, the regions around the hydrogen atoms of the methyl groups and the aromatic rings would likely exhibit a positive potential, indicating their susceptibility to interaction with nucleophiles. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Photophysical Behavior

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method is an extension of DFT that allows for the calculation of electronic excited states, which are fundamental to understanding absorption and emission spectra.

TDDFT calculations can predict the energies of electronic transitions from the ground state to various excited states. researchgate.net These transition energies correspond to the wavelengths of light the molecule will absorb. For this compound, the primary electronic transitions are expected to be of a π-π* and n-π* character, involving the promotion of electrons from the xylyl rings and the sulfone group to higher energy orbitals. The results of TDDFT calculations can be used to simulate the UV-Vis absorption spectrum of the molecule. Based on studies of analogous sulfone-containing molecules, the primary absorption peaks for this compound are predicted to be in the ultraviolet region.

Table 3: Predicted Electronic Transition Properties for this compound from TDDFT

| Transition | Predicted Wavelength (nm) | Oscillator Strength | Nature of Transition |

|---|---|---|---|

| S0 → S1 | ~280-300 | Moderate | π-π* |

Note: These values are illustrative and based on TDDFT calculations for analogous diaryl sulfone compounds.

Molecular Dynamics (MD) Simulations of Sulfone-Containing Systems

While DFT and TDDFT provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, intermolecular interactions, and the behavior of molecules in different environments (e.g., in solution).

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For reactions involving this compound, such as its synthesis or its use as a building block in further chemical transformations, DFT calculations can be used to elucidate the reaction mechanism. For example, in the synthesis of diaryl sulfones, theoretical studies have helped to clarify the roles of catalysts and the nature of the key intermediates. By understanding the energetics of different possible pathways, chemists can optimize reaction conditions to favor the formation of the desired product and minimize side reactions.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules like this compound. researchgate.net These theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Detailed research findings indicate that theoretical calculations can accurately forecast various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO). researchgate.net Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of complex spectral signals to specific atoms or functional groups within the molecule.

The correlation between predicted and experimental data is a key validation step. Typically, a strong linear correlation between the calculated and observed values confirms the accuracy of the computational model and the experimental structure determination. For this compound, one would expect a high degree of correlation for both ¹H and ¹³C NMR chemical shifts. Discrepancies between predicted and experimental values can often be attributed to solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical calculations.

Table 1: Correlation of Predicted vs. Experimental ¹³C NMR Chemical Shifts for Aromatic Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/B3LYP/6-311G**) | Experimental Chemical Shift (ppm) (in CDCl₃) |

| C-SO₂ | 141.5 | 141.2 |

| C-ortho | 125.8 | 125.5 |

| C-meta | 132.1 | 131.9 |

| C-para | 129.5 | 129.3 |

| C-CH₃ | 21.4 | 21.2 |

Note: Data are illustrative, based on typical accuracies of DFT calculations for similar aryl sulfones.

Quantum Chemical Studies on Chemical Interactions and Reactivity Trends

Quantum chemical calculations offer profound insights into the electronic structure of this compound, which in turn governs its chemical interactions and reactivity. asianresassoc.org Methods such as DFT are used to calculate various molecular properties and reactivity descriptors. mdpi.com

Analysis of the Molecular Electrostatic Potential (MEP) surface is a common technique to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the sulfone group's oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the regions on the aromatic rings, influenced by the electron-withdrawing sulfonyl group, would exhibit different reactivities.

Natural Bond Orbital (NBO) analysis can be employed to study hyperconjugative interactions and charge delocalization within the molecule, providing a quantitative measure of the stability derived from electron delocalization between occupied and unoccupied orbitals. asianresassoc.org The reactivity of the sulfone group and the attached xylyl rings can be further understood by calculating frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Calculated Value | Implication |

| HOMO Energy | -7.8 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 6.6 eV | High kinetic stability |

| Dipole Moment | 4.5 D | Significant molecular polarity |

Note: Values are representative for aryl sulfones and calculated using DFT methods.

Development and Application of Computational Tools for Sulfone Research

The broader field of sulfone research benefits significantly from the continuous development and application of specialized computational tools. mdpi.com These tools range from software for quantum chemical calculations to platforms for molecular dynamics (MD) simulations and molecular docking. mdpi.comresearchgate.net

For molecules like this compound, these tools have several applications:

Reaction Mechanism Elucidation: Quantum chemical calculations can map out the potential energy surfaces for reactions involving sulfones. This helps in identifying transition states and determining reaction barriers, thereby clarifying reaction mechanisms at a molecular level. researchgate.netnih.gov

Materials Science: For sulfone-containing polymers, computational tools are used to predict material properties like thermal stability and mechanical strength. pnas.orgnih.gov While this compound is a small molecule, it can be a monomer or a model compound for such polymers, and understanding its properties is a crucial first step.

Catalyst Design: In synthetic chemistry, computational methods aid in the design of new catalysts for reactions that produce chiral sulfones or other functionalized sulfone derivatives. a-star.edu.sg This involves modeling the interaction between the sulfone substrate and the catalyst to optimize selectivity and efficiency.

The integration of machine learning and artificial intelligence with computational chemistry is an emerging trend, promising to accelerate the discovery and design of new sulfone-based molecules and materials by predicting properties and reaction outcomes with greater speed and accuracy. arxiv.org

Applications in Chemical Synthesis and Materials Science

Di-3,5-xylyl Sulfone as a Versatile Reagent and Synthetic Intermediate

This compound belongs to the broader class of sulfones, which are recognized for their versatility as intermediates in organic synthesis. The sulfone group can act as a directing group in asymmetric transfer hydrogenation of ketones, facilitating the synthesis of enantiomerically enriched alcohols. This directing capacity allows for predictable stereochemical outcomes. Furthermore, the sulfone group can be readily removed, providing a pathway to chiral alcohols that are otherwise difficult to prepare.

Sulfones are considered "chemical chameleons" due to their ability to participate in a wide array of chemical reactions, enabling the synthesis of diverse carbon-based compounds. Their utility extends to being key building blocks for biologically active molecules and functional materials. The synthesis of diaryl sulfones can be achieved through various methods, including cross-coupling reactions of haloarenes, boronic acids, and aromatic diazonium salts with an aryl sulfone surrogate. More recent developments have focused on sustainable and efficient synthesis methods, such as metal-catalyzed coupling reactions and C-H functionalization.

Utility of Sulfone Linkers in Solid-Phase Organic Synthesis

In solid-phase organic synthesis (SPOS), linkers are crucial for attaching molecules to an insoluble polymer support, allowing for reactions to be driven to completion with excess reagents and simplifying purification. Sulfone-based linkers have been effectively employed in this context. For instance, a solid-phase sulfone linker strategy has been used to prepare functionalized 3,5-disubstituted cyclopent-2-enones. In this process, a polymer-bound sulfinate undergoes a series of reactions, including S-alkylation and dialkylation, followed by epoxidation and ring-opening with various nucleophiles. The final product is cleaved from the sulfone linker through oxidation and subsequent elimination.

"Safety-catch" linkers represent an advanced strategy in SPOS, where the linker's stability is altered by a specific chemical modification, allowing for cleavage under conditions it was previously stable to. A sulfinyl-based safety-catch linker has been developed for solid-phase peptide synthesis. The initial ester bond is stable to both acidic and basic conditions used during peptide elongation. After synthesis, the thioether is oxidized to a sulfone, which renders the ester bond labile to secondary amines, facilitating the release of the peptide via β-elimination.

Role of Xylyl Sulfones in Polymer Chemistry and Advanced Materials Development

The incorporation of sulfone groups, including xylyl sulfones, into polymer backbones gives rise to a class of high-performance thermoplastics known as polysulfones. These materials are known for their toughness, high strength, and stability at elevated temperatures.

A defining characteristic of sulfone-containing polymers is their exceptional thermal stability. The sulfonyl group is electron-withdrawing, which enhances the stability of the adjacent aromatic rings in the polymer chain. This chemical structure contributes to high heat-deflection temperatures and resistance to thermal degradation.

The thermal degradation of poly(ether sulfones) typically occurs at temperatures between 370 and 650 °C. The process involves the cleavage of diphenyl ether and diphenyl sulfone moieties, with the elimination of SO2 occurring above 450 °C. The thermal stability of sulfonated polymers can be further enhanced by exchanging the protons of the sulfonic acid groups with cations like sodium, which inhibits desulfonation reactions.

Key Thermal Properties of Sulfone Polymers:

High glass transition temperatures (Tg), often between 190 and 230 °C.

Service temperatures can range from -100 to +200 °C.

High resistance to heat and oxidation.

Enhanced thermal stability upon heat aging.

Sulfone-containing polymers, such as polysulfone (PSU), polyethersulfone (PES), and polyphenylsulfone (PPSU), are amorphous, rigid, and transparent thermoplastics. They offer a unique combination of mechanical, chemical, and electrical properties.

Table 1: General Properties of Sulfone-Containing Polymers

| Property | Description | Citations |

|---|---|---|

| Mechanical Strength | Rigid, high-strength, and tough, retaining these properties over a wide temperature range. | |

| Dimensional Stability | Exhibit very low creep, even at elevated temperatures, and have high dimensional stability. They are resistant to water absorption. | |

| Chemical Resistance | Highly resistant to mineral acids, alkali, and electrolytes. They can be cleaned with bleaches. | |

| Hydrolytic Stability | Exceptional resistance to hydrolysis, allowing them to withstand boiling water and steam, even under autoclave conditions. |

| Electrical Properties | Good electrical insulating properties that change little after heat aging. | |

These polymers are used in specialty applications where high performance is required, including electrical equipment, vehicle construction, and medical technology. Their inherent flame retardancy and low smoke emission are also beneficial for meeting stringent safety requirements.

Xylyl Sulfone Derivatives as Ligands in Asymmetric Catalysis

While this compound itself is not typically a ligand, the di-3,5-xylylphosphino moiety is a critical component of highly effective chiral ligands used in asymmetric catalysis. These ligands are instrumental in synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) is a well-known chiral diphosphine ligand used in asymmetric synthesis. Modifying the phosphine (B1218219) groups with bulky 3,5-dimethylphenyl (xylyl) groups leads to ligands like Xylyl-BINAP. This modification is empirically known to be crucial for achieving high enantioselectivity in certain catalytic reactions, such as the asymmetric hydrogenation of ketones catalyzed by ruthenium complexes.

The bulky xylyl groups are thought to create a more defined and effective chiral pocket around the metal center of the catalyst. This steric hindrance plays a key role in differentiating between the two faces of a prochiral substrate, leading to high enantiomeric excesses (ee's) in the product. Ruthenium complexes of BINAP and its derivatives are particularly effective for the asymmetric reduction of both functionalized and simple ketones.

Table 2: Examples of Chiral Bis(di-3,5-xylylphosphino) Ligands

| Ligand Name | CAS Number | Application Area |

|---|---|---|

| (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl | 135139-00-3 | Asymmetric Catalysis |

| (R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole | Not specified | Asymmetric Catalysis |

These ligands, when complexed with metals like ruthenium or rhodium, form catalysts that are highly effective in a variety of enantioselective transformations.

Enantioselective Transformations Mediated by Xylyl Sulfone-Derived Catalysts

Sulfones are a critical class of compounds in organic synthesis, and the development of catalytic asymmetric methods to produce chiral sulfones is an area of significant interest. These methods often provide pathways to optically active building blocks that feature a sulfone functional group and a quaternary stereocenter. However, a detailed review of scientific literature does not yield specific examples of this compound itself, or catalysts explicitly derived from it, being used to mediate enantioselective transformations. While the broader family of chiral sulfones is integral to asymmetric synthesis, the specific role of the di-3,5-xylyl substitution pattern in designing and implementing such catalysts is not well-documented in available research.

This compound as a Model Compound for Fundamental Chemical Studies

In chemical research, model compounds are often employed to understand fundamental principles such as reaction mechanisms, steric effects, or electronic properties. The symmetric nature and specific substitution pattern of this compound could theoretically make it a candidate for studies on the properties of the sulfonyl group when flanked by moderately bulky, electron-donating xylyl groups. Nevertheless, a comprehensive search of academic and research databases does not reveal specific instances where this compound has been utilized as a model compound for such fundamental chemical investigations.

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions are the basis of molecular recognition, where a host molecule specifically binds to a guest molecule. The aromatic rings of this compound could potentially participate in π-stacking interactions, and the sulfone group could act as a hydrogen bond acceptor. Despite these potential characteristics for supramolecular assembly, there is no specific research available that details the contributions of this compound to supramolecular chemistry or its application in molecular recognition systems.

Xylyl Sulfone Components in Optoelectronic Materials

The development of novel organic materials for optoelectronic applications, such as organic solar cells and photodetectors, is a rapidly advancing field. The performance of these materials is highly dependent on their molecular structure, which influences their electronic and optical properties. While various sulfone-containing polymers have been investigated for materials science applications, specific research detailing the use of this compound as a component in optoelectronic materials is not present in the current scientific literature.

Understanding the nature of photo-excited states is crucial for designing functional optoelectronic materials. Properties such as absorption, emission, and the dynamics of excited states determine a molecule's suitability for applications like light-emitting diodes or photovoltaics. However, there are no available photophysical studies that characterize the photo-excited states of this compound or its derivatives in the context of optoelectronic functionality.

Organic molecules that absorb light in the near-infrared (NIR) region are particularly valuable for applications such as photodetectors, bio-imaging, and telecommunications. Achieving NIR absorption typically requires extensive π-conjugated systems. An investigation into the literature indicates that this compound has not been incorporated as a building block into larger molecular frameworks to create near-infrared absorbing organic systems.

Concluding Remarks and Future Research Outlook

Emerging Trends in Xylyl Sulfone Synthesis

The traditional synthesis of diaryl sulfones often involves Friedel-Crafts-type reactions or the oxidation of corresponding sulfides. thieme-connect.com However, these methods can lack efficiency or functional group tolerance. thieme-connect.com Future research into the synthesis of Di-3,5-xylyl sulfone should focus on modern, more sustainable methodologies that are gaining traction in the broader field of sulfone chemistry.

Emerging trends applicable to this compound synthesis include:

Direct C-H Functionalization: Research could explore the direct coupling of 3,5-dimethylbenzene (m-xylene) with a suitable sulfonyl source. This approach avoids pre-functionalization of the starting materials, making the process more atom-economical.

Metal-Catalyzed Cross-Coupling: Nickel- and palladium-catalyzed reactions, such as Suzuki-Miyaura couplings of arylboronic acids with sulfonyl chlorides or desulfonative couplings, offer versatile pathways. chemrxiv.orgresearchgate.net A potential route could involve coupling a 3,5-dimethylphenylboronic acid with a 3,5-dimethylbenzenesulfonyl halide.

Novel Sulfonylating Agents: The use of DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or other SO₂ surrogates in three-component reactions with m-xylene (B151644) derivatives could provide a direct and efficient entry to the sulfone core. mdpi.com

Photoredox and Electrochemical Catalysis: These methods enable reactions under mild conditions. rsc.orgrsc.org Investigating the light- or electricity-induced sulfonylation of m-xylene could lead to greener synthetic protocols for this compound. rsc.orgrsc.org Recently, innovative catalyst designs, such as perovskite oxides, have shown the ability to oxidize sulfides to sulfones with high selectivity at low temperatures using molecular oxygen, a significant shift from conventional methods. miragenews.com

| Method | Description | Potential Advantages for this compound | Key Challenges |

|---|---|---|---|

| Friedel-Crafts Sulfonylation | Reaction of an arene with a sulfonyl halide or sulfonic acid using a Lewis acid catalyst. thieme-connect.com | Uses readily available starting materials (m-xylene). | Harsh conditions, potential for side reactions, and sulfone formation can be problematic. google.com |

| Sulfide (B99878) Oxidation | Oxidation of di-3,5-xylyl sulfide. thieme-connect.com | Generally high-yielding if the sulfide is accessible. | Requires a two-step process (synthesis of the sulfide first). |

| Metal-Catalyzed Cross-Coupling | Coupling of an aryl halide/boronic acid with a sulfur-containing partner. chemrxiv.org | High functional group tolerance and regioselectivity. | Cost of catalysts and ligands; availability of starting materials. |

| C-H Sulfonylation | Direct introduction of the sulfonyl group onto the arene C-H bond. | High atom economy; reduces synthetic steps. | Controlling regioselectivity on the xylyl ring. |

Unexplored Reactivity Pathways and Mechanistic Insights

The sulfone group is often considered robust, but it can also act as a versatile functional handle. thieme-connect.com The reactivity of this compound remains largely uncharted territory. Future studies could investigate:

Desulfonylative Functionalization: The sulfone group can act as a leaving group in various cross-coupling reactions. Exploring the desulfonylative coupling of this compound with nucleophiles (e.g., amines, boronic acids) would transform it from a final product into a valuable synthetic intermediate for creating unsymmetrical biaryls.

Benzylic Functionalization: The methyl groups on the xylyl rings are potential sites for radical or oxidative functionalization. Transforming these methyl groups into carboxylic acids, halides, or alcohols would create a new family of multifunctional sulfone-based building blocks.

Directed Ortho-Metalation: While the 3,5-substitution pattern precludes direct ortho-lithiation relative to the sulfone group, the potential for remote metalation or functionalization at the C2, C4, or C6 positions of the xylyl rings warrants investigation, offering a path to polysubstituted aromatic compounds.

Julia-Lythgoe Olefination Variants: While classical Julia reactions require an α-halo sulfone, exploring modifications that could activate the benzylic position of this compound could open pathways to novel stilbene-like structures. thieme-connect.com

Rational Design of Novel this compound Derivatives for Targeted Applications

This compound itself may have limited direct applications, but it serves as an excellent scaffold for designing new molecules with tailored properties. Sulfones are integral to pharmaceuticals, agrochemicals, and high-performance polymers like poly(ether sulfone). thieme-connect.com Rational design efforts could target:

Materials Science: Introducing polymerizable groups (e.g., vinyl, ethynyl) or polar functionalities (e.g., hydroxyl, carboxyl) onto the aromatic rings could yield monomers for specialty polymers with high thermal stability and specific dielectric properties.

Medicinal Chemistry: Although a simple diaryl sulfone, functionalization could lead to biologically active molecules. For instance, incorporating amine or amide functionalities, similar to the structure of the antibacterial drug dapsone, could be a starting point for new therapeutic agents. thieme-connect.com

Ligand Development: The introduction of phosphine (B1218219) or other coordinating groups onto the xylyl backbone could create novel bidentate or pincer ligands for catalysis. The defined steric bulk of the 3,5-dimethylphenyl groups could impart unique selectivity in metal-catalyzed transformations. Chiral ligands like 3,5-xylyl-BINAP have already demonstrated success in asymmetric synthesis. beilstein-journals.org

| Derivative Structure | Modification | Targeted Application | Rationale |

|---|---|---|---|

| Hydroxy-functionalized | Introduction of -OH groups on the aromatic rings. | Polymer synthesis (e.g., polyethersulfones). thieme-connect.com | Creates reactive sites for polycondensation reactions. |

| Amino-functionalized | Introduction of -NH₂ groups on the aromatic rings. | Pharmaceutical intermediates. thieme-connect.com | The arylsulfonamide motif is a common pharmacophore. |

| Carboxy-functionalized | Oxidation of methyl groups to -COOH. | Metal-Organic Frameworks (MOFs) linkers. | Provides coordinating sites for metal clusters, with the sulfone offering rigidity. |

| Phosphino-functionalized | Introduction of -PR₂ groups (e.g., -P(C₆H₅)₂). | Catalyst ligands. google.com | The bulky xylyl sulfone backbone can control the steric environment around a metal center. |

Synergistic Integration of Experimental and Computational Methodologies

The advancement of research on this compound and its derivatives would be significantly accelerated by a close partnership between experimental synthesis and computational modeling. scholaris.ca

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and reaction pathways for the novel synthetic methods proposed in section 7.1. This can help in optimizing reaction conditions and predicting regioselectivity.

Property Prediction: Computational chemistry can predict key physical and electronic properties of the rationally designed derivatives from section 7.3. chemeo.com For example, modeling can estimate the thermal stability of new polymers, the binding affinity of potential drug candidates to target proteins, or the electronic structure of novel ligands.

Spectroscopic Analysis: Calculations can predict NMR, IR, and UV-Vis spectra, aiding in the structural characterization of newly synthesized compounds and providing a deeper understanding of their electronic structure.

Broader Impact of this compound Research on Chemical Sciences

Focused research on a model compound like this compound can have a ripple effect across the chemical sciences. Developing efficient C-H sulfonylation methods for this sterically hindered substrate could provide a blueprint for similar transformations on other complex molecules. Understanding its unexplored reactivity patterns could reveal new fundamental principles in organosulfur chemistry. The successful design of new materials or ligands based on this scaffold would validate the power of rational, molecule-centric design strategies. Ultimately, the insights gained from studying this compound would contribute to the broader toolkit available to synthetic chemists, material scientists, and medicinal chemists, demonstrating how the intensive study of a single compound can illuminate and enrich an entire field.

Compound Index

| Compound Name | Molecular Formula | Synonym(s) |

|---|---|---|

| This compound | C₁₆H₁₈O₂S | 1,1'-Sulfonylbis(3,5-dimethylbenzene) |

| m-Xylene | C₈H₁₀ | 1,3-Dimethylbenzene |

| DABSO | C₆H₁₂N₂·2(SO₂) | Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct |

| Dapsone | C₁₂H₁₂N₂O₂S | 4,4'-Sulfonyldianiline |

| 3,5-Xylyl-BINAP | C₅₂H₄₈P₂ | (R)-(+)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl |

| Di-3,5-xylyl sulfide | C₁₆H₁₈S | 1,1'-Thiobis(3,5-dimethylbenzene) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.